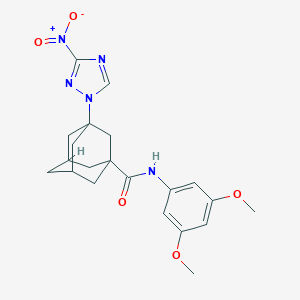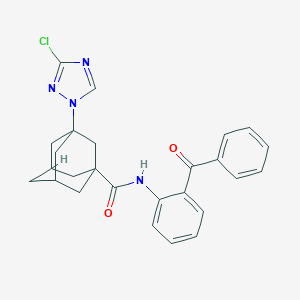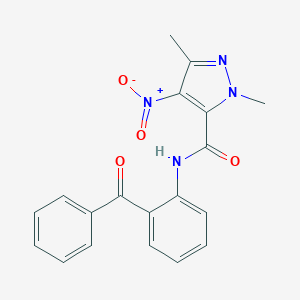
5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a heterocyclic compound that contains a triazole ring fused with a furan and a phenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furyl hydrazine with 2-methylbenzoyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF), and pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various alkylated or acylated triazole derivatives.
Wirkmechanismus
The mechanism of action of 5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, while its anticancer activity is linked to the induction of apoptosis through the activation of caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-furanyl)-4-phenyl-1H-1,2,4-triazole-5-thione: Similar structure but lacks the methyl group on the phenyl ring.
3-(2-thienyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione: Contains a thiophene ring instead of a furan ring.
3-(2-furanyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione: The methyl group is positioned differently on the phenyl ring.
Uniqueness
5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H11N3OS |
|---|---|
Molekulargewicht |
257.31g/mol |
IUPAC-Name |
3-(furan-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3OS/c1-9-5-2-3-6-10(9)16-12(14-15-13(16)18)11-7-4-8-17-11/h2-8H,1H3,(H,15,18) |
InChI-Schlüssel |
HVPOKHPNVUVCMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-3-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B451847.png)
![2,2-dibromo-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B451848.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B451850.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B451852.png)
![N-cyclohexyl-2-[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B451856.png)
![Isopropyl 2-[(5-bromo-2-furoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451857.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451860.png)
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451861.png)
![2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451863.png)

![N'~3~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE](/img/structure/B451866.png)
